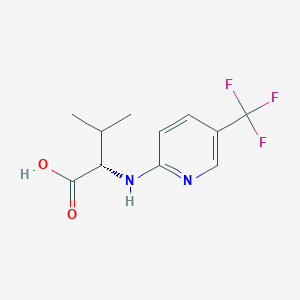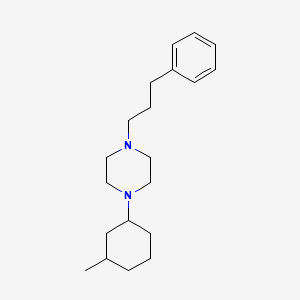![molecular formula C25H24Cl2N2O5 B12490690 Propyl 5-({[5-(2,3-dichlorophenyl)furan-2-yl]carbonyl}amino)-2-(morpholin-4-yl)benzoate](/img/structure/B12490690.png)
Propyl 5-({[5-(2,3-dichlorophenyl)furan-2-yl]carbonyl}amino)-2-(morpholin-4-yl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PROPYL 5-[5-(2,3-DICHLOROPHENYL)FURAN-2-AMIDO]-2-(MORPHOLIN-4-YL)BENZOATE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a furan ring, a morpholine ring, and a benzoate group, making it an interesting subject for research in organic chemistry and related disciplines.
Métodos De Preparación
The synthesis of PROPYL 5-[5-(2,3-DICHLOROPHENYL)FURAN-2-AMIDO]-2-(MORPHOLIN-4-YL)BENZOATE typically involves multiple steps, including the formation of the furan ring, the introduction of the dichlorophenyl group, and the coupling with the morpholine and benzoate groups. Common synthetic routes may involve:
Formation of the Furan Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Dichlorophenyl Group: This step may involve halogenation reactions to introduce chlorine atoms at specific positions on the phenyl ring.
Coupling Reactions: The final steps involve coupling the furan ring with the morpholine and benzoate groups using reagents such as coupling agents and catalysts.
Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, often using automated processes and advanced reaction conditions.
Análisis De Reacciones Químicas
PROPYL 5-[5-(2,3-DICHLOROPHENYL)FURAN-2-AMIDO]-2-(MORPHOLIN-4-YL)BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to modify specific functional groups.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by other atoms or groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
PROPYL 5-[5-(2,3-DICHLOROPHENYL)FURAN-2-AMIDO]-2-(MORPHOLIN-4-YL)BENZOATE has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound may be studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research may explore its potential therapeutic applications, such as its use in drug development.
Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of other complex molecules.
Mecanismo De Acción
The mechanism of action of PROPYL 5-[5-(2,3-DICHLOROPHENYL)FURAN-2-AMIDO]-2-(MORPHOLIN-4-YL)BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar compounds to PROPYL 5-[5-(2,3-DICHLOROPHENYL)FURAN-2-AMIDO]-2-(MORPHOLIN-4-YL)BENZOATE include other furan-based compounds and morpholine derivatives. These compounds may share some structural features but differ in their specific functional groups and overall properties. The uniqueness of PROPYL 5-[5-(2,3-DICHLOROPHENYL)FURAN-2-AMIDO]-2-(MORPHOLIN-4-YL)BENZOATE lies in its specific combination of functional groups, which may confer unique chemical and biological properties.
Propiedades
Fórmula molecular |
C25H24Cl2N2O5 |
|---|---|
Peso molecular |
503.4 g/mol |
Nombre IUPAC |
propyl 5-[[5-(2,3-dichlorophenyl)furan-2-carbonyl]amino]-2-morpholin-4-ylbenzoate |
InChI |
InChI=1S/C25H24Cl2N2O5/c1-2-12-33-25(31)18-15-16(6-7-20(18)29-10-13-32-14-11-29)28-24(30)22-9-8-21(34-22)17-4-3-5-19(26)23(17)27/h3-9,15H,2,10-14H2,1H3,(H,28,30) |
Clave InChI |
JOIMVOJKGJTVEL-UHFFFAOYSA-N |
SMILES canónico |
CCCOC(=O)C1=C(C=CC(=C1)NC(=O)C2=CC=C(O2)C3=C(C(=CC=C3)Cl)Cl)N4CCOCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{4-[(6-chloropyridin-3-yl)methoxy]-3-methoxybenzyl}-2-(2-fluorophenyl)ethanamine](/img/structure/B12490607.png)
![N-benzyl-2-[2-(4-chlorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]acetamide](/img/structure/B12490608.png)
![1-(3,4-dimethylphenyl)-3-methyl-6-(thiophen-2-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B12490609.png)
![6-Benzyl-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B12490627.png)
![4-{3-[1,1-bis(4-methoxyphenyl)but-1-en-2-yl]-1H-indol-1-yl}-N,N-dimethylbutan-1-amine](/img/structure/B12490643.png)
![ethyl 2-[(2Z)-2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)hydrazinyl]benzoate](/img/structure/B12490644.png)
![2-{[(2-ethyl-5-phenyl-2H-1,2,3-triazol-4-yl)methyl]amino}-1-butanol](/img/structure/B12490648.png)
![4-Chloro-I+/--[(2,4,5-trimethoxyphenyl)methylene]benzeneacetonitrile](/img/structure/B12490650.png)
![3-chloro-4-ethoxy-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}benzamide](/img/structure/B12490654.png)
![3-[(3-chlorophenyl)sulfonyl]-1-[3-(propan-2-yloxy)propyl]-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B12490659.png)


![3-hydroxy-4-(2-hydroxy-5-methylphenyl)-7,7-dimethyl-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B12490668.png)
![Methyl 5-chloro-2-[(2,4,6-trimethylphenyl)sulfonyl]benzoate](/img/structure/B12490676.png)
